Ethyl[1-(3-methoxyphenyl)ethyl]amine
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Overview
Description
Ethyl[1-(3-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an ethyl group attached to a phenylethylamine backbone, with a methoxy group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl[1-(3-methoxyphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methoxyphenylacetone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced derivatives.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Introduction of various nucleophiles to the aromatic ring.
Scientific Research Applications
Ethyl[1-(3-methoxyphenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl[1-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The methoxy group on the phenyl ring plays a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: Lacks the methoxy group, resulting in different chemical properties and biological activity.
Methoxyphenylethylamine: Similar structure but may have different substitution patterns on the phenyl ring.
Ethylphenylethylamine: Similar backbone but without the methoxy group.
Uniqueness
Ethyl[1-(3-methoxyphenyl)ethyl]amine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
InChI Key |
YJMLYZPWDDIIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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